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Compound of Interest

Compound Name: JYL 1511

Cat. No.: B1673193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on JYL 1511, a high-affinity

partial agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This document

outlines its fundamental properties, mechanism of action, and relevant experimental protocols,

serving as a vital resource for professionals in pharmacology and drug development.

Core Properties of JYL 1511
JYL 1511 is a synthetic compound recognized for its specific interaction with the TRPV1

receptor, a key player in pain perception and thermosensation.
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Property Value Reference

CAS Number 623166-14-3 [1]

Molecular Formula C21H29N3O3S2 [1]

Molecular Weight 435.6 g/mol [1]

Mechanism of Action
Partial agonist of the vanilloid

receptor 1 (TRPV1)
[1]

Ki for [3H]resiniferatoxin

binding
50.4 ± 16.5 nM [1]

Partial Agonism (% of

capsaicin response)
17.4 ± 0.6% [1]

IC50 for antagonism of

capsaicin-induced 45Ca2+

uptake

3.4 ± 0.5 nM [1]

Mechanism of Action: TRPV1 Signaling Pathway
JYL 1511 functions as a partial agonist at the TRPV1 receptor, a non-selective cation channel

predominantly expressed on the sensory neurons. Upon binding of an agonist, the TRPV1

channel opens, leading to an influx of cations, primarily calcium (Ca2+) and sodium (Na+). This

influx causes depolarization of the neuron, which, if it reaches the threshold, triggers an action

potential that is propagated to the central nervous system and perceived as pain and heat.

As a partial agonist, JYL 1511 binds to the receptor and elicits a response that is lower than

that of a full agonist like capsaicin. This property also allows it to act as a competitive

antagonist in the presence of a full agonist, by occupying the binding site and preventing the

full agonist from exerting its maximum effect.

The activity of the TRPV1 channel is also modulated by various intracellular signaling

pathways. For instance, phosphorylation by Protein Kinase A (PKA) and Protein Kinase C

(PKC) can sensitize the channel, lowering its activation threshold.
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TRPV1 signaling pathway upon agonist binding.

Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of

JYL 1511 at the TRPV1 receptor, as described in the foundational study by Wang et al. (2003).

[3H]Resiniferatoxin (RTX) Binding Assay
This competitive binding assay is used to determine the affinity of a compound for the TRPV1

receptor.

Objective: To measure the binding affinity (Ki) of JYL 1511 to the rat TRPV1 receptor (rVR1).
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Methodology:

Cell Culture: Chinese hamster ovary (CHO) cells stably transfected with the rat vanilloid

receptor (CHO/rVR1 cells) are cultured to confluence.

Membrane Preparation: The cultured cells are harvested and homogenized in a buffer. The

cell membranes are then isolated by centrifugation.

Binding Reaction: The cell membranes are incubated with a fixed concentration of

[3H]resiniferatoxin (a high-affinity TRPV1 ligand) and varying concentrations of the test

compound (JYL 1511).

Separation: The bound and free radioligand are separated by filtration through glass fiber

filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

[3H]RTX, is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of

[3H]RTX). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

45Ca2+ Uptake Assay
This functional assay measures the ability of a compound to stimulate or inhibit TRPV1 channel

activity by quantifying the influx of radioactive calcium.

Objective: To determine the agonist and antagonist activity of JYL 1511 at the rVR1.

Methodology:

Cell Culture: CHO/rVR1 cells are grown in multi-well plates.

Loading: The cells are washed with a buffer.

Agonist Assay: To measure agonist activity, cells are incubated with varying concentrations

of JYL 1511 in the presence of 45Ca2+.
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Antagonist Assay: To measure antagonist activity, cells are pre-incubated with varying

concentrations of JYL 1511 before the addition of a fixed concentration of a known TRPV1

agonist (e.g., capsaicin) in the presence of 45Ca2+.

Termination: The uptake of 45Ca2+ is stopped by washing the cells with a cold buffer

containing a calcium channel blocker.

Quantification: The cells are lysed, and the amount of intracellular 45Ca2+ is determined by

scintillation counting.

Data Analysis: For agonist activity, the EC50 value (the concentration of the compound that

produces 50% of its maximal effect) is determined. For antagonist activity, the IC50 value

(the concentration of the compound that inhibits 50% of the response to the agonist) is

calculated. The degree of partial agonism is determined by comparing the maximal response

of JYL 1511 to that of a full agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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